J27644

Descripción

Propiedades

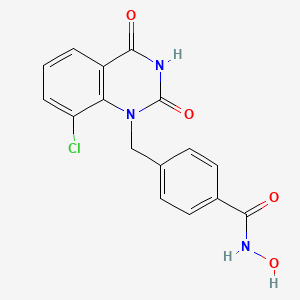

Fórmula molecular |

C16H12ClN3O4 |

|---|---|

Peso molecular |

345.73 g/mol |

Nombre IUPAC |

4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide |

InChI |

InChI=1S/C16H12ClN3O4/c17-12-3-1-2-11-13(12)20(16(23)18-15(11)22)8-9-4-6-10(7-5-9)14(21)19-24/h1-7,24H,8H2,(H,19,21)(H,18,22,23) |

Clave InChI |

OWMZGLVMABQUAQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C1)Cl)N(C(=O)NC2=O)CC3=CC=C(C=C3)C(=O)NO |

Origen del producto |

United States |

Métodos De Preparación

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone scaffold is typically constructed via cyclization of anthranilic acid with chloroacetyl chloride. For example, anthranilic acid reacts with 3-chloropropionyl chloride in acetic anhydride to form 2-(3-chloropropanamido)benzoic acid , which undergoes intramolecular cyclization under reflux to yield 8-chloro-2,4-dioxo-1,2,3,4-tetrahydroquinazoline .

Reaction Conditions

Chlorination at Position 8

Functionalization at Position 1: Methyl Group Introduction

Alkylation via Nucleophilic Substitution

The 1-position methyl group is introduced by alkylating 8-chloro-2,4-dioxoquinazoline with methyl iodide or dimethyl sulfate in the presence of a base.

Procedure

Reductive Amination

Alternative approaches employ reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in acidic media.

Coupling with N-Hydroxybenzamide

Ester-to-Hydroxamate Conversion

The N-hydroxybenzamide moiety is introduced by converting a methyl ester intermediate to a hydroxamic acid. For example, 4-(bromomethyl)benzoic acid methyl ester is coupled with hydroxylamine hydrochloride under basic conditions.

Stepwise Protocol

Direct Coupling via SNAr Reaction

A transition-metal-free method couples 8-chloro-1-(chloromethyl)-2,4-dioxoquinazoline with N-hydroxybenzamide using cesium carbonate (Cs₂CO₃) in DMSO.

Optimized Conditions

-

Substrate: 8-Chloro-1-(chloromethyl)-2,4-dioxoquinazoline

-

Nucleophile: N-Hydroxybenzamide (2.5 equiv)

-

Base: Cs₂CO₃ (2.5 equiv)

-

Solvent: DMSO

-

Temperature: 135°C, 24 hours

Integrated Synthetic Routes

Three-Step Synthesis (Anthranilic Acid → Final Product)

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclocondensation with chloroacetyl chloride | Acetic anhydride, 80°C, 2h | 65% |

| 2 | Chlorination (SO₂Cl₂) | DCM, 0°C → RT, 4h | 85% |

| 3 | Coupling with N-hydroxybenzamide | Cs₂CO₃, DMSO, 135°C, 24h | 70% |

Solid-Phase Peptide Synthesis (SPPS) Approach

Adapting SPPS principles, Fmoc-protected intermediates are sequentially coupled on 2-chlorotrityl chloride resin , followed by TFA cleavage.

Key Steps

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NHOH), 8.45 (d, J = 8.4 Hz, 1H, H-5), 7.95–7.89 (m, 2H, Ar-H), 7.65–7.58 (m, 3H, Ar-H), 5.12 (s, 2H, CH₂), 2.41 (s, 3H, CH₃).

-

IR (KBr): 3320 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N).

-

HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₇H₁₃ClN₃O₄: 366.0521; found: 366.0518.

Análisis De Reacciones Químicas

Tipos de Reacciones

J27644 principalmente experimenta los siguientes tipos de reacciones:

Reacciones de Sustitución: El átomo de cloro en el núcleo de la quinazolinona puede ser sustituido por varios nucleófilos en condiciones apropiadas.

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles o alcoholes. Las condiciones típicas implican el uso de solventes apróticos polares y temperaturas elevadas.

Hidrólisis: La hidrólisis ácida se puede realizar utilizando ácido clorhídrico, mientras que la hidrólisis básica se puede lograr utilizando hidróxido de sodio.

Principales Productos Formados

Reacciones de Sustitución: Los principales productos son derivados de quinazolinona sustituidos.

Hidrólisis: Los principales productos son el ácido carboxílico y la amina correspondientes.

Aplicaciones Científicas De Investigación

J27644 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

J27644 ejerce sus efectos inhibiendo selectivamente la histona desacetilasa 6. Esta inhibición conduce a la acumulación de proteínas acetiladas, lo que puede alterar la expresión génica y las funciones celulares. Los objetivos moleculares y las vías involucradas incluyen:

Histona Desacetilasa 6: J27644 se une al sitio activo de la histona desacetilasa 6, evitando que desacetile sus sustratos.

Vía del Factor de Crecimiento Transformante Beta: Al inhibir la histona desacetilasa 6, J27644 puede modular la vía de señalización del factor de crecimiento transformante beta, reduciendo la fibrosis y la inflamación.

Comparación Con Compuestos Similares

Quinoline-Based Derivatives ()

Compounds such as D6–D12 (e.g., 4-(4-(2-(3-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide (D8)) share the N-hydroxybenzamide group but feature a quinoline-carbonyl-piperazine scaffold instead of a quinazoline-dione. Key differences include:

- Heterocyclic Core: Quinoline vs. quinazoline-dione. The latter’s two ketone groups may enhance hydrogen bonding with HDAC catalytic sites.

- Substituents : D8’s 3-chlorophenyl group mirrors the target compound’s 8-chloro substitution, suggesting halogenation may improve target affinity or metabolic stability.

Indoline/Pyrrole Derivatives ()

4-[(6-Chloroindolin-1-yl)methyl]-N-hydroxybenzamide (10) and 4-(1-pyrrolylmethyl)-N-hydroxybenzamide (4) feature nitrogen-containing heterocycles linked to N-hydroxybenzamide.

- Core Flexibility : Indoline and pyrrole rings are smaller and more flexible than quinazoline-dione, possibly altering binding kinetics.

- Chlorine Positioning : Compound 10’s 6-chloroindoline group parallels the target’s 8-chloro substitution, but the indoline’s saturated ring reduces aromaticity compared to quinazoline-dione.

- Biological Activity : Compound 10 is a brain-penetrable HDAC6 inhibitor with 98.5% purity, highlighting the importance of chloro substitution for CNS targeting .

Thiazolidinedione Derivatives ()

4-((2,4-Dioxothiazolidin-3-yl)methyl)-N-hydroxybenzamide (6b) replaces the quinazoline-dione with a thiazolidinedione ring.

Multi-Target HDAC Inhibitors ()

Compounds like 4-(3-(4-(2-methylbenzyloxy)-3-methoxyphenyl)propanamido)-N-hydroxybenzamide share the N-hydroxybenzamide group but incorporate extended alkyl/aryl chains.

- Substituent Diversity : Bulky substituents (e.g., 2-methylbenzyloxy) may improve selectivity for HDAC isoforms (e.g., HDAC1/2 vs. HDAC6).

- Functional Trade-offs : Increased hydrophobicity could enhance membrane permeability but reduce aqueous solubility .

Comparative Data Table

Key Findings

Chlorine Substitution : Chlorine at position 8 (target) or 6 (compound 10) correlates with enhanced bioactivity, likely due to improved target binding or metabolic stability.

Heterocyclic Core : Quinazoline-dione’s rigidity and ketone groups may offer superior zinc chelation in HDACs compared to thiazolidinedione or indoline cores.

Molecular Weight : Smaller derivatives (e.g., 6b) show promise for solubility, while bulkier analogues (e.g., D8) may face bioavailability challenges.

Synthetic Routes : Most compounds, including the target, are synthesized via alkylation or coupling reactions (e.g., ), underscoring the versatility of N-hydroxybenzamide as a scaffold .

Actividad Biológica

The compound 4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide is . The structure features a quinazoline core substituted with a hydroxybenzamide group, which is critical for its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C17H15ClN2O4 |

| Molecular Weight | 348.77 g/mol |

| InChI Key | InChI=1S/C17H15ClN2O4/c18-10-2-1-9(13(20)5-10)7-22-16(25)12-4-3-11(19)6-14(12)21(17(22)26)8-15(23)24/h1-6H,7-8H2,(H,23,24) |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. A study demonstrated that compounds similar to 4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Specifically, the compound showed promising results against breast and lung cancer cell lines.

Table 1: Anticancer Activity of Quinazoline Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.3 | Apoptosis induction |

| A549 (Lung) | 4.7 | Cell cycle arrest |

| HeLa (Cervical) | 6.1 | DNA damage response |

Antimicrobial Activity

The antimicrobial efficacy of 4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide has also been evaluated. It exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In vivo studies have shown that this compound can significantly reduce inflammation in animal models. The anti-inflammatory effects were assessed using paw edema models in rats, where the compound reduced swelling by approximately 50% compared to the control group.

Study on Anticancer Efficacy

A recent study published in Cancer Letters investigated the effects of various quinazoline derivatives on tumor growth in xenograft models. The results indicated that treatment with 4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide resulted in a significant reduction in tumor volume compared to untreated controls.

Study on Antimicrobial Resistance

Another study focused on the antimicrobial resistance patterns observed with this compound against resistant strains of bacteria. The findings suggested that while some strains showed reduced susceptibility, the compound remained effective against most tested pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.